N-propyl-9H-purin-6-amine
Overview
Description
N-propyl-9H-purin-6-amine is a chemical compound with the molecular formula C8H11N5 and a molecular weight of 177.21 g/mol . It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are significant in various biological processes, including the synthesis of nucleotides, which are the building blocks of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-propyl-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine with a propyl halide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to facilitate the alkylation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N-propyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-propyl-9H-purin-6-one.
Reduction: Reduction reactions can convert it to this compound derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.
Major Products:
Oxidation: N-propyl-9H-purin-6-one.
Reduction: Various this compound derivatives.
Substitution: Substituted purine derivatives with different functional groups.
Scientific Research Applications
N-propyl-9H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in cellular processes and as a probe for understanding purine metabolism.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its effects on cellular signaling pathways.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-propyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. It can inhibit or activate these enzymes, leading to changes in cellular processes. The compound may also interact with nucleic acids, affecting DNA and RNA synthesis and function .
Comparison with Similar Compounds
N-benzyl-9H-purin-6-amine: Similar structure but with a benzyl group instead of a propyl group.
N-methyl-9H-purin-6-amine: Contains a methyl group instead of a propyl group.
N-ethyl-9H-purin-6-amine: Contains an ethyl group instead of a propyl group.
Uniqueness: N-propyl-9H-purin-6-amine is unique due to its specific propyl substitution, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying the effects of alkyl chain length on purine derivatives’ biological activity .
Properties
IUPAC Name |
N-propyl-7H-purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-2-3-9-7-6-8(11-4-10-6)13-5-12-7/h4-5H,2-3H2,1H3,(H2,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAUYDNALIJKPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=NC2=C1NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879178 | |
Record name | ADENINE,N6-PROPYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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